molecular formula C10H14N2O2S B13637754 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid

Cat. No.: B13637754
M. Wt: 226.30 g/mol
InChI Key: AYYACKVKBBKZPX-UHFFFAOYSA-N
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Description

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative with the molecular formula C 10 H 14 N 2 O 2 S and a molecular weight of 226.30 g/mol . Its CAS registry number is 1487825-85-3 . This compound features a propylthiomethyl substituent at the 2-position of the pyrimidine ring, a structural motif that is of significant interest in medicinal chemistry and materials science. Pyrimidine carboxylic acids are valuable building blocks in organic synthesis, frequently utilized in the development of pharmaceutical intermediates and biologically active molecules . Researchers employ this chemical as a key precursor for the synthesis of more complex heterocyclic systems. Its structure suggests potential application in the exploration of enzyme inhibitors and other small-molecule agents. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Safety and Handling: Store in a cool, dry place and handle with appropriate personal protective equipment. Refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Product Note: The provided structural information, including the SMILES string CCCSCc1ncc(C(=O)O)c(C)n1, can be used for computational chemistry modeling and database registration .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

4-methyl-2-(propylsulfanylmethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O2S/c1-3-4-15-6-9-11-5-8(10(13)14)7(2)12-9/h5H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

AYYACKVKBBKZPX-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NC=C(C(=N1)C)C(=O)O

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic Acid

Synthesis from Ethyl 2-(ethoxymethylene)acetoacetate and Methyl Carbamimidothioate

A well-documented method involves the reaction of ethyl 2-(ethoxymethylene)acetoacetate with methyl carbamimidothioate in the presence of triethylamine in ethanol under reflux conditions for 48 hours. This reaction yields 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester , which can be subsequently hydrolyzed to the corresponding carboxylic acid.

Reaction Scheme:
Step Reactants Conditions Product Yield
1 Ethyl 2-(ethoxymethylene)acetoacetate + Methyl carbamimidothioate + Triethylamine Reflux in EtOH, 48 h 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester 81%
Procedure Details:
  • Equimolar amounts of reactants are stirred in ethanol with triethylamine.
  • After reflux, the mixture is concentrated and diluted with water.
  • The product is extracted with dichloromethane (DCM), washed, dried, and purified by crystallization from ethanol/water.
  • The methylsulfanyl group can be further transformed to the propylthio substituent by nucleophilic substitution with propylthiol or related reagents.

Introduction of the Propylthio Group

The methylsulfanyl group at position 2 serves as a precursor for substitution with a propylthio group. This can be achieved via nucleophilic substitution reactions using propylthiol or propylthiolate salts under basic conditions.

Step Reactants Conditions Product Notes
2 4-Methyl-2-methylsulfanyl-pyrimidine-5-carboxylic acid ethyl ester + Propylthiol (or sodium propylthiolate) Basic medium, reflux or room temp 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid ethyl ester Nucleophilic substitution of methylsulfanyl by propylthio

Subsequent hydrolysis of the ester group yields the target carboxylic acid.

Hydrolysis to Carboxylic Acid

The ester group at position 5 is hydrolyzed to the free acid using standard saponification methods:

Step Reactants Conditions Product Yield
3 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid ethyl ester + Base (NaOH, KOH, or LiOH) Aqueous base, reflux or room temp 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid High (typically >80%)

Alternative Cyclization and Substitution Routes

Patents and literature also describe alternative methods involving:

  • Cyclization of amidines or carbamimidothioates with β-ketoesters or β-diketones to form substituted pyrimidines.
  • Use of formic mixed anhydrides or alkyl formates in cyclization reactions to introduce carboxyl groups.
  • Use of strong bases such as lithium bis(trimethylsilyl)amide or sodium hydride to facilitate cyclization.
  • Substitution reactions using alkyl halides (e.g., propyl bromide or chloride) in the presence of bases like 4-(dimethylamino)pyridine or triethylamine to install the propylthio group.

These methods emphasize control over stereochemistry, reaction yields, and impurity profiles.

Comparative Data Table of Key Preparation Steps

Step Method Description Reagents Conditions Yield Notes
1 Pyrimidine ring formation via condensation Ethyl 2-(ethoxymethylene)acetoacetate, Methyl carbamimidothioate, Triethylamine Reflux in ethanol, 48 h 81% Produces methylsulfanyl ester intermediate
2 Methylsulfanyl substitution by propylthio Propylthiol or sodium propylthiolate, base Reflux or room temp, basic Not specified Nucleophilic substitution to introduce propylthio group
3 Ester hydrolysis to carboxylic acid NaOH, KOH, or LiOH in aqueous medium Reflux or room temp >80% typical Standard saponification

Research Findings and Notes

  • The initial condensation step is critical and benefits from the use of triethylamine as a base to promote ring closure and suppress side reactions.
  • The methylsulfanyl group is a versatile handle for substitution reactions, allowing introduction of various alkylthio groups including propylthio.
  • Hydrolysis of the ester to the acid is straightforward and high yielding, typically performed under mild alkaline conditions.
  • Alternative cyclization methods using formic mixed anhydrides and strong bases can improve yields and stereochemical control but require careful optimization.
  • Reaction solvents such as ethanol, DMF, THF, or acetonitrile are commonly employed depending on the step.
  • Purification is generally achieved by crystallization or extraction techniques, ensuring high purity of the final acid.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and alcohol derivatives, which can be further utilized in various chemical processes and applications .

Scientific Research Applications

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways by binding to active sites, thereby modulating biological processes. For example, it may inhibit the NF-kB inflammatory pathway, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Pyrimidine-5-carboxylic Acid Derivatives
Compound Name Substituents (Position) Molecular Formula Molecular Weight Key References
4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid 4-Me, 2-(SCH2CH2CH2CH3) C10H14N2O2S 226.29 Synthesized via alkylation strategies
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid 4-OH, 2-SMe C7H8N2O3S 200.21 Higher polarity due to hydroxyl group
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine-5-carbonitrile (5d) 4-O, 2-SPr, 6-pyridinyl C13H13N3OS 275.33 Antibacterial activity noted
4-Cyclopropyl-2-((methylthio)methyl)pyrimidine-5-carboxylic acid 4-cyclopropyl, 2-(SCH3)CH2 C10H12N2O2S 224.28 Discontinued research product
5-Methyl-2-propylpyrimidine-4-carboxylic acid 5-Me, 2-Pr C9H12N2O2 180.20 Simplified alkyl chain at position 2

Key Observations :

  • Substituent Position : The 2-position is critical for modulating steric and electronic effects. Propylthioether chains (e.g., in the target compound) enhance lipophilicity compared to methylthio or hydroxyl groups .
  • Position 4 : Methyl and cyclopropyl groups increase hydrophobicity, while hydroxyl or oxo groups introduce hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Solubility (Predicted) LogP (Estimated) Stability Notes
Target compound Low in water ~2.5 Stable under inert conditions
4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid Moderate in water ~1.2 Prone to oxidation at SMe group
5-Methyl-2-propylpyrimidine-4-carboxylic acid Low in water ~2.0 Hydrolytically stable

Key Trends :

  • Lipophilicity : Propylthio and cyclopropyl groups increase LogP, reducing aqueous solubility.
  • Stability : Thioether groups (e.g., SMe, SPr) may oxidize to sulfoxides or sulfones under harsh conditions .

Biological Activity

4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and pharmacological profiles based on recent research findings.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives with a pyrimidine core have shown promising results against various cancer cell lines.

  • Cytotoxicity : In vitro studies have reported IC50 values indicating the concentration required to inhibit cell growth by 50%. For instance, related compounds have shown IC50 values in the nanomolar range against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .
    Cell LineCompound IC50 (nM)
    MCF-745
    HCT1166
    HepG248
  • Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, compounds with similar structures have been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting CDK2/cyclin A complexes .
  • Case Studies : In a study examining the effects of a related compound, it was reported that treatment led to a significant increase in cells undergoing apoptosis (41.55% in late apoptosis) compared to control groups . This suggests that the compound may effectively induce programmed cell death in malignant cells.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic properties of 4-Methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid are critical for its potential therapeutic application. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate favorable drug-like properties, suggesting that modifications to enhance solubility and bioavailability may be beneficial for clinical development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-2-((propylthio)methyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrimidine derivatives. A common approach includes:

  • Step 1 : Alkylation of a pyrimidine precursor (e.g., 4-methylpyrimidine-5-carboxylic acid) with a propylthio-containing reagent.
  • Step 2 : Acid-catalyzed ester hydrolysis to yield the carboxylic acid group.
    Reaction conditions such as temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., thionyl chloride for ester activation) significantly impact yield and purity . For example, using ethanol with thionyl chloride under reflux can achieve >70% conversion to the ester intermediate, which is then hydrolyzed .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the methylene protons adjacent to the sulfur atom (δ 2.8–3.2 ppm) and the pyrimidine ring protons (δ 8.1–8.5 ppm).
  • ¹³C NMR : The carboxylic acid carbon appears at δ 165–170 ppm, while the propylthio methylene carbon is typically δ 35–40 ppm .
  • IR : A strong C=O stretch (~1700 cm⁻¹) confirms the carboxylic acid group.
  • LCMS : The molecular ion [M+H]+ can be identified using high-resolution mass spectrometry (HRMS) .

Q. How does the propylthio group influence the compound’s solubility and stability in aqueous vs. organic solvents?

  • Methodological Answer : The propylthio group enhances lipophilicity, reducing aqueous solubility but improving stability in organic solvents like DMSO or chloroform. For aqueous studies, use buffered solutions at pH >6 to deprotonate the carboxylic acid and improve solubility. Stability tests in PBS (pH 7.4) show <10% degradation over 24 hours at 25°C .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral) of this compound and its analogs?

  • Methodological Answer :

  • Structural Comparisons : Compare substituent effects using analogs (e.g., methylthio vs. trifluoromethyl groups) to isolate functional group contributions .
  • Target-Specific Assays : Conduct enzyme inhibition studies (e.g., COX-1/2 for anti-inflammatory activity or HIV protease for antiviral effects) to clarify mechanisms .
  • Meta-Analysis : Cross-reference bioactivity data from multiple studies, noting variations in assay conditions (e.g., cell lines, concentrations) .

Q. How can computational modeling predict the compound’s coordination chemistry with transition metals, and what experimental validation is required?

  • Methodological Answer :

  • DFT Calculations : Model metal-ligand interactions (e.g., with Mn²⁺ or Cu²⁺) to predict binding sites (carboxylic acid O or pyrimidine N).
  • Experimental Validation : Synthesize metal complexes and characterize using X-ray crystallography (for structure) and cyclic voltammetry (for redox behavior). Prior work on pyrimidine-5-carboxylic acid complexes shows distinct Mn-O bond lengths (1.8–2.1 Å) .

Q. What are the optimal conditions for regioselective functionalization of the pyrimidine ring, and how does the propylthio group affect reactivity?

  • Methodological Answer :

  • Electrophilic Substitution : Use nitration or halogenation at the 4-position, leveraging the electron-withdrawing carboxylic acid group to direct reactivity.
  • Nucleophilic Attack : The propylthio group deactivates the 2-position, favoring reactions at the 5-carboxylic acid or 4-methyl positions.
    Example: Bromination with NBS in DMF selectively substitutes the 4-methyl group with >80% yield .

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